molecular formula C10H18O4 B166012 Dibutyl oxalate CAS No. 2050-60-4

Dibutyl oxalate

Cat. No.: B166012
CAS No.: 2050-60-4
M. Wt: 202.25 g/mol
InChI Key: JKRZOJADNVOXPM-UHFFFAOYSA-N
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Description

Dibutyl oxalate, with the chemical formula C12H22O4 and CAS registry number 2050-60-4, is a colorless liquid known for its applications in various chemical processes. It is also referred to as butyl ethanedioate. This compound is characterized by its oxalate functional group and is commonly used as a solvent and plasticizer in the production of polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl oxalate can be synthesized through the esterification of oxalic acid with butanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where oxalic acid and butanol are heated together in the presence of the catalyst until the desired ester is formed. The reaction mixture is then cooled, and the product is purified through distillation or other separation techniques .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. Industrial production may also involve the use of continuous reactors and advanced separation techniques to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Dibutyl oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutyl oxalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dibutyl oxalate in chemical synthesis involves its reaction with other compounds to form new products. As a plasticizer, this compound interacts with polymer chains, increasing their flexibility and reducing brittleness. In biochemical assays, this compound can participate in reactions involving oxalate metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific combination of butyl groups and oxalate functional group, which provides it with distinct solubility, reactivity, and plasticizing properties. Its versatility in organic synthesis and industrial applications makes it a valuable compound in various fields .

Properties

IUPAC Name

dibutyl oxalate
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InChI

InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JKRZOJADNVOXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)OCCCC
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Molecular Formula

C10H18O4
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DSSTOX Substance ID

DTXSID7041916
Record name Dibutyl ethanedioate
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Molecular Weight

202.25 g/mol
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Physical Description

Clear colorless liquid with a butyl-like odor; [Acros Organics MSDS], Liquid
Record name Dibutyl oxalate
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Record name Oxalic acid dibutyl ester
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Boiling Point

241.00 °C. @ 760.00 mm Hg
Record name Oxalic acid dibutyl ester
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Vapor Pressure

0.09 [mmHg]
Record name Dibutyl oxalate
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CAS No.

2050-60-4
Record name Dibutyl oxalate
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Record name Ethanedioic acid, 1,2-dibutyl ester
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Record name DIBUTYL OXALATE
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Record name Oxalic acid dibutyl ester
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Melting Point

-29 °C
Record name Oxalic acid dibutyl ester
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Synthesis routes and methods I

Procedure details

In a tubular reactor, there was packed 10 ml. of a 0.5 wt.% palladium-on-alumina catalyst (manufactured by Nippon Engerhard Co., Ltd.), followed by introduction of a gaseous mixture consisting of 30.5% by volume of carbon monoxide, 2.6% by volume of hydrogen, 1.8% by volume of n-butyl nitrite and 65.1% by volume of nitrogen at a rate of 37.4 l. per hour to subject the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure. According to a gas-chromatographic analysis of the reaction mixture, it was found that n-butyl formate was produced in a space time yield of 95 g./l.-catalyst.hr and small amounts of di-n-butyl oxalate and n-butanol were by-produced.
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Synthesis routes and methods II

Procedure details

Experiment was run in the same manner as in Example 4 except that the catalyst was replaced by 1.0 wt.% palladium-on-silicon-carbide. As the result, it was found that n-butyl formate was produced in a space time yield of 202 g./l.-catalyst.hr and small amounts of di-n-butyl oxalate and n-butanol were by-produced.
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palladium-on-silicon-carbide
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Synthesis routes and methods III

Procedure details

The following materials were charged to the autoclave: a solution of 0.19 g. lithium iodide (1.41 mmoles), 2.34 g. triethylamine (23.0 mmoles), 6.96 g. triethylammonium sulfate (23.0 mmoles), 50 ml n-butanol (0.546 mole), and 61.7 g. of a mixture of 70.6 weight percent cyclohexanone di-n-butyl ketal (0.191 mole), 8.4 weight percent cyclohexanone, and 19.6 weight percent n-butanol (0.163 mole). The charged solids were 0.25 g. palladium (II) iodide (0.69 mmole) and 3.70 g. anhydrous copper (II) sulfate (23.0 mmoles). The reaction temperature was 100° C. The initial pressure at reaction temperature was 1500 psi. 100 psi oxygen was charged followed by 200 psi CO. An exotherm and pressure drop were noted. The oxygen/CO cycle was repeated seven more times. A total of 1870 psi pressure drop was observed during a reaction time of approximately 4.1 hours. The total pressure varied between 1500 and 2190 psi. According to gas-liquid chromatographic analysis, cyclohexanone and n-butanol were present while all of the ketal was consumed. Di-n-butyl oxalate (27.3 g.; 98 percent; 0.132 mole) was isolated by distillation and identified by spectroscopic analysis. Di-n-butyl carbonate was detected in the distillate.
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50 mL
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triethylammonium sulfate
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23 mmol
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0.191 mol
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oxygen CO
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ketal
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palladium (II) iodide
Quantity
0.69 mmol
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Reaction Step Twelve
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of dibutyl oxalate?

A1: this compound has the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol. Its structure consists of an oxalic acid backbone esterified with two n-butyl groups.

Q2: What spectroscopic data can be used to characterize this compound?

A2: this compound can be characterized using Fourier Transform Infrared Spectroscopy (FT-IR) and refractive index measurements. FT-IR analysis reveals characteristic peaks for dibutyl groups, confirming its identity [, ]. The refractive index aligns with literature values, further validating its purity [].

Q3: What are the common synthetic routes for this compound?

A3: this compound is primarily synthesized through the esterification of oxalic acid with n-butanol. This reaction is typically catalyzed by various agents, including:

  • Strong acids: Sulfuric acid (H2SO4) [], p-toluene sulfonic acid []
  • Solid superacids: SO42−/TiO2/Al2O3 []
  • Metal salts: Ferric chloride (FeCl3) [], Potassium bisulfate (KHSO4) [], Zinc sulfate hydrate [], Stannic chloride (SnCl4) [, ], Nanometer Samarium Oxide (Sm2O3) []
  • Supported catalysts: Activated carbon supported tungstosilicic acid [], stannic chloride pentahydrate/active carbon [], SO42−/Bentonite []

Q4: What factors influence the yield of this compound during synthesis?

A4: Several factors affect the yield of this compound synthesis, including:

  • Catalyst type and concentration: Different catalysts exhibit varying activities. Optimal catalyst concentration is crucial to balance reaction rate and selectivity [, , , , , , , , , , , , ].
  • Molar ratio of reactants: The ratio of n-butanol to oxalic acid significantly impacts the yield, with an excess of alcohol generally favoring esterification [, , , , , , , , , , , , ].
  • Reaction temperature and time: Optimal temperature and time profiles are essential to maximize yield while minimizing side reactions [, , , , , , , , , , ].
  • Water removal: Since esterification is an equilibrium reaction, removing water from the reaction mixture, often using a water-carrying agent like cyclohexane or toluene, drives the reaction towards product formation [, , , , , , , , , , , , ].

Q5: Can the catalysts used in this compound synthesis be reused?

A5: Yes, some catalysts used in this compound synthesis, such as potassium bisulfate [], strong acid ionic exchange resin [], activated carbon supported tungstosilicic acid [], and SO42−/Bentonite [], exhibit good reusability, maintaining their catalytic activity for multiple cycles.

Q6: What are the main applications of this compound?

A6: this compound has a variety of applications, including:

  • Cetane number improver: this compound has been investigated as a potential cetane number improver for diesel fuel, particularly for diesel derived from direct coal liquefaction, which typically has a lower cetane number than conventional diesel [].
  • Plasticizer: this compound can function as a plasticizer, improving the flexibility and workability of polymers [, ].
  • Chemical intermediate: It serves as a valuable intermediate in synthesizing various organic compounds, including pharmaceuticals and polymers [, ].

Q7: How does the solubility of this compound vary?

A7: this compound exhibits varying solubility in different solvents. Studies have explored its solubility in binary solvent mixtures containing alkanes and other organic compounds like dimethyl adipate [].

Q8: Are there any studies on the environmental impact of this compound?

A8: While specific studies on the environmental impact of this compound are limited within the provided research, its use as a potential fuel additive suggests the importance of investigating its environmental fate and effects.

Q9: What are some areas for future research on this compound?

A9: Future research on this compound could focus on:

  • Optimizing reaction conditions for improved yield and selectivity: Utilizing techniques like microwave irradiation [, , ] or continuous flow processes could enhance reaction efficiency and selectivity.

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